molecular formula C24H26N4O4 B6456492 5-[3-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 2549055-43-6

5-[3-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B6456492
CAS No.: 2549055-43-6
M. Wt: 434.5 g/mol
InChI Key: LTMAQDCZIQFDAQ-UHFFFAOYSA-N
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Description

5-[3-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole is an intriguing compound known for its complex structure, which comprises a combination of pyrazole, phenyl, and oxadiazole rings. These molecular frameworks are often associated with potential bioactivity, making this compound a subject of considerable interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available starting materials, including 4-butoxybenzaldehyde and 4-ethoxy-3-methoxybenzaldehyde.

  • Reaction Steps

    • Pyrazole Formation: : A cyclization reaction is performed using hydrazine to form the pyrazole ring.

    • Oxadiazole Ring Formation: : Subsequent condensation with nitro compounds followed by cyclization under acidic or basic conditions produces the oxadiazole ring.

  • Conditions: : Reaction temperatures generally range from 80°C to 150°C, with solvents like ethanol or acetonitrile.

Industrial Production Methods

  • Scaling up to industrial production involves optimizing the reaction conditions to ensure high yield and purity.

  • Flow chemistry methods and continuous synthesis processes can be employed to achieve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, particularly on the methoxy groups, leading to various oxidized derivatives.

  • Reduction: : Reductive reactions can target the nitro groups, potentially reducing them to amines.

  • Substitution: : Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Hydrogenation using catalysts like palladium on carbon.

  • Substitution: : Electrophilic aromatic substitution with halogens or nitrating agents.

Major Products

  • Oxidized derivatives (e.g., aldehydes or acids).

  • Amines from reduction reactions.

  • Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

  • The compound serves as a precursor for the synthesis of more complex molecules.

  • Utilized in studying reaction mechanisms and catalysis.

Biology and Medicine

  • Investigated for potential biological activity, including anti-inflammatory and anticancer properties.

  • Potential use in drug discovery and development.

Industry

  • Utilized in material sciences for developing novel polymers and coatings.

  • Possible applications in electronic materials due to its unique structural features.

Mechanism of Action

The mechanism by which 5-[3-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole exerts its effects largely depends on its interactions with specific molecular targets and pathways. These interactions are influenced by the compound's functional groups and structural motifs. For instance, the pyrazole and oxadiazole rings may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

  • 5-[3-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-hydroxyphenyl)-1,2,4-oxadiazole

  • 5-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

  • The butoxy and ethoxy groups in 5-[3-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole confer unique lipophilicity, enhancing its interaction with lipid membranes.

  • The combination of methoxy and ethoxy substituents may result in distinct electronic and steric effects, influencing its reactivity and biological activity.

This compound is a fascinating compound that continues to inspire scientific research across various fields due to its complex structure and versatile chemical properties.

Properties

IUPAC Name

5-[5-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-4-6-13-31-18-10-7-16(8-11-18)22-19(15-25-27-22)24-26-23(28-32-24)17-9-12-20(30-5-2)21(14-17)29-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMAQDCZIQFDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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